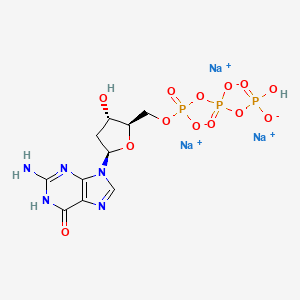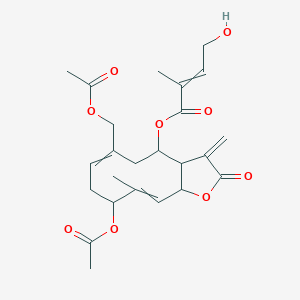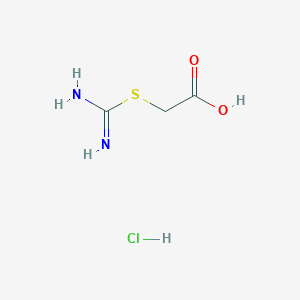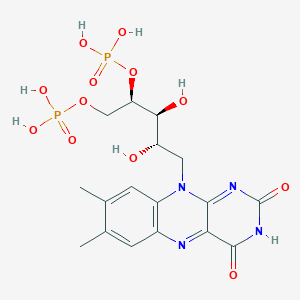
(2'S,2R,trans)-Saxagliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’S,2R,trans)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which help to regulate blood glucose levels. This compound is known for its ability to improve glycemic control in patients with type 2 diabetes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,2R,trans)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the amino group, and the final coupling with a suitable protecting group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2’S,2R,trans)-Saxagliptin is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
(2’S,2R,trans)-Saxagliptin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions often involve the use of solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents. Conditions typically involve the use of organic solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.
科学的研究の応用
(2’S,2R,trans)-Saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their interactions with other molecules.
Biology: Used in studies of glucose metabolism and the regulation of blood glucose levels.
Medicine: Used in clinical trials and research studies to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of (2’S,2R,trans)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, (2’S,2R,trans)-Saxagliptin increases the levels of incretin hormones, which in turn stimulate the release of insulin and reduce the production of glucagon. This helps to regulate blood glucose levels and improve glycemic control in patients with type 2 diabetes.
類似化合物との比較
(2’S,2R,trans)-Saxagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure and slightly different pharmacokinetic profile.
Vildagliptin: A dipeptidyl peptidase-4 inhibitor with a different chemical structure and mechanism of action.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique chemical structure and long half-life.
Each of these compounds has its own unique properties and advantages, making them suitable for different patient populations and clinical scenarios. (2’S,2R,trans)-Saxagliptin stands out due to its specific chemical structure and its ability to provide consistent glycemic control with a favorable safety profile.
特性
IUPAC Name |
(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-BBEOPNRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







